3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-4-3-5-12(8-11)17-16(19)18-13-6-7-14(18)10-15(9-13)20-2/h3-5,8,13-15H,6-7,9-10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMJMJNAMCIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2C3CCC2CC(C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction.
Attachment of the m-tolyl group: This step involves the coupling of the m-tolyl group to the nitrogen atom of the bicyclic core.
Formation of the carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and m-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
a. Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Modulation
One of the significant applications of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate is its role as a modulator of PCSK9, an enzyme that plays a crucial role in cholesterol metabolism. Compounds that can effectively bind to PCSK9 have the potential to lower low-density lipoprotein cholesterol levels, which is beneficial in treating hypercholesterolemia and related cardiovascular conditions .
b. Antimicrobial Activity
Research indicates that compounds similar to tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate exhibit notable antimicrobial properties. These compounds can selectively target bacterial cells while sparing mammalian cells, making them promising candidates for developing new antibiotics .
Synthesis and Chemical Reactions
a. Synthesis of N-Boc-Protected Anilines
tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate can be utilized in palladium-catalyzed reactions to synthesize N-Boc-protected anilines. This application highlights its importance in organic synthesis, particularly in producing pharmaceuticals and fine chemicals .
b. Functionalized Pyrrole Synthesis
The compound has also been explored for synthesizing tetrasubstituted pyrroles, which are valuable intermediates in organic synthesis due to their diverse biological activities .
Case Study 1: PCSK9 Inhibition
In a study focused on PCSK9 inhibition, researchers synthesized various derivatives of tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate. The results demonstrated significant binding affinity to the PCSK9 enzyme, leading to a notable decrease in LDL cholesterol levels in vitro .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of compounds derived from tert-butyl N-(6-sulfamoylnaphthalen-2-yl)carbamate against various bacterial strains. The findings indicated a strong inhibitory effect on Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Data Tables
| Application Area | Description | Outcome |
|---|---|---|
| PCSK9 Modulation | Binding affinity studies for cholesterol regulation | Significant reduction in LDL levels |
| Antimicrobial Activity | Testing against bacterial strains | Strong inhibitory effects on Gram-positive bacteria |
| Organic Synthesis | Synthesis of N-Boc-protected anilines | Successful production of pharmaceutical intermediates |
| Functionalized Pyrroles | Synthesis of tetrasubstituted pyrroles | High yields achieved under optimized conditions |
Mechanism of Action
The mechanism of action of 3-methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound exerts its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of 8-Azabicyclo[3.2.1]octane Carboxamides
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Estimated based on molecular formula C₁₇H₂₁N₂O₂.
Substituent Effects on Pharmacological Properties
- This contrasts with sulfonyl () or methylthio () groups, which are electron-withdrawing or hydrophobic, respectively .
- Aryl Carboxamide (N8) : The 3-methylphenyl group balances steric bulk and lipophilicity. Compared to the 4-iodophenyl substituent (), it lacks heavy atoms but may improve metabolic stability over halogenated analogs .
Physicochemical and Pharmacokinetic Considerations
Biological Activity
3-Methoxy-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound belonging to the tropane alkaloid family, characterized by its bicyclic structure and various substituents that influence its biological activity. This article delves into the compound's synthesis, mechanisms of action, biological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{19}N_{2}O_{2}, with a molecular weight of approximately 259.33 g/mol. Its structure features a methoxy group and a methylphenyl substituent, which are critical for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{15}H_{19}N_{2}O_{2} |
| Molecular Weight | 259.33 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Synthesis
The synthesis of this compound involves several steps starting from readily available precursors, including the formation of the azabicyclo scaffold through enantioselective methods to ensure correct stereochemistry. The process typically includes reactions such as oxidation, reduction, and substitution to introduce the desired functional groups.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound is believed to act as a modulator of these pathways, potentially influencing mood and behavior.
Key Mechanisms:
- Dopamine Transporter Inhibition : Similar to other tropane derivatives, this compound may inhibit the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft, which is significant for its stimulant effects.
- Serotonin Receptor Interaction : The structural features allow for binding to serotonin receptors, which may contribute to anxiolytic or antidepressant effects.
Biological Activity
Research indicates that compounds within the azabicyclo family exhibit a range of biological activities including:
- Stimulant Effects : Studies have shown that related compounds can produce stimulant effects in animal models, suggesting potential applications in treating conditions like ADHD or narcolepsy.
- Analgesic Properties : Some derivatives have demonstrated pain-relieving properties through modulation of opioid receptors.
- Antidepressant Effects : The interaction with serotonin pathways suggests potential use in managing depression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Stimulant Activity : In a study assessing locomotor activity in rats, derivatives similar to this compound exhibited significant stimulant effects lasting over four hours .
- Cocaine Addiction Research : Research on tropane analogues has highlighted their potential as medications for cocaine addiction due to their ability to modulate DAT without the addictive properties associated with cocaine itself .
- Antidepressant Potential : Investigations into the serotonergic effects of similar compounds suggest that they may offer new avenues for antidepressant therapies, particularly in cases resistant to traditional treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
